molecular formula C10H19NO3 B045350 (R)-1-Boc-3-hydroxypiperidine CAS No. 143900-43-0

(R)-1-Boc-3-hydroxypiperidine

Cat. No. B045350
Key on ui cas rn: 143900-43-0
M. Wt: 201.26 g/mol
InChI Key: UIJXHKXIOCDSEB-MRVPVSSYSA-N
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Patent
US07186715B2

Procedure details

Ortho-bromophenol (1.72 g, 9.92 mmol) and racemic Boc-3-hydroxypiperidine (2 g, 9.92 mmol) were placed in THF (60 mL) with triphenylphosphine (3.9 g, 14.9 mmol), and the mixture was cooled to 0° C. DIAD (2.94 mL, 14.9 mmol) was added portion wise over 30 minutes, and the mixture was warmed to r.t. and stirred for about 16 hours. The mixture was diluted with ether (200 mL) and water was added (100 mL). The mixture was washed with 5N NaOH (100 mL), extracted with ether and concentrated. Ethyl acetate/hexanes was added, and the triphenylphosphine oxide was crystallized and filtered away. The residue was chromatographed on silica gel (ethyl acetate/hexanes) to afford the product (1.2 g, 34%) as a clear oil. MS found: 256.0 (M-Boc)
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three
Name
Quantity
2.94 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
34%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[C:9]([N:16]1[CH2:21][CH2:20][CH2:19][CH:18](O)[CH2:17]1)([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C1COCC1.CCOCC.O>[C:12]([O:11][C:9]([N:16]1[CH2:21][CH2:20][CH2:19][CH:18]([O:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[Br:1])[CH2:17]1)=[O:10])([CH3:15])([CH3:13])[CH3:14]

Inputs

Step One
Name
Quantity
1.72 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(CCC1)O
Step Three
Name
Quantity
3.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
2.94 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for about 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to r.t.
ADDITION
Type
ADDITION
Details
was added (100 mL)
WASH
Type
WASH
Details
The mixture was washed with 5N NaOH (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Ethyl acetate/hexanes was added
CUSTOM
Type
CUSTOM
Details
the triphenylphosphine oxide was crystallized
FILTRATION
Type
FILTRATION
Details
filtered away
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)OC1=C(C=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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